6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chlorine atom, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide typically involves multiple steps. One common method starts with the chlorination of pyridine-3-sulfonamide, followed by the introduction of the tetrazole group through a cycloaddition reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenyl-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-quinoline: This compound shares the tetrazole and chlorine substituents but differs in the core structure.
N-(6-chlorobenzo[d]thiazol-2-yl)-N’-(1H-tetrazol-5-yl)urea: Another compound with a tetrazole moiety and chlorine atom, but with a different functional group arrangement.
Uniqueness
6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C12H9ClN6O2S |
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Molecular Weight |
336.76 g/mol |
IUPAC Name |
6-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H9ClN6O2S/c13-12-5-4-11(7-14-12)22(20,21)16-9-2-1-3-10(6-9)19-8-15-17-18-19/h1-8,16H |
InChI Key |
JRSUNBRIIKTHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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